molecular formula C24H22N2O3 B1681153 SU 16F

SU 16F

カタログ番号: B1681153
分子量: 386.4 g/mol
InChIキー: APYYTEJNOZQZNA-MOSHPQCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

SU 16fの合成には、置換インドリン-2-オンの調製が含まれます。合成経路には通常、次の手順が含まれます。

This compoundの工業生産方法は、広く文書化されていませんが、大規模生産のための最適化を施した類似の合成経路に従っている可能性があります。

化学反応の分析

SU 16fは、次のようないくつかの種類の化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

    還元: 還元反応を実行して、インドリン-2-オン環の官能基を変更することができます。

    置換: this compoundは、インドリン-2-オン環の官能基が他の基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

科学的研究の応用

Chemical Profile

  • Chemical Name : 3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
  • Molecular Formula : C24H22N2O3
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 251356-45-3
  • Purity : ≥98%
  • Storage Conditions : -20°C

Regenerative Medicine

One of the most promising applications of SU 16F is in regenerative medicine, specifically in the conversion of fibroblasts into cardiomyocytes. This process is critical for developing therapies aimed at heart repair following myocardial infarction. This compound enhances the efficiency of this conversion when used in conjunction with other small molecules, forming part of a cocktail that promotes cardiac lineage specification .

Cancer Research

This compound has been investigated for its potential to inhibit tumor growth through its action on PDGFRβ. The inhibition of this receptor can disrupt tumor-associated angiogenesis and reduce the proliferation of cancer cells. Studies have shown that compounds like this compound can significantly affect the growth dynamics of various cancer cell lines, including those from breast and ovarian cancers .

Fibrosis and Vascular Disorders

Given its mechanism as a PDGFRβ inhibitor, this compound is also being explored for its therapeutic potential in treating fibrosis-related conditions. By modulating fibroblast activity, this compound may help reduce excessive scarring and improve tissue remodeling processes in diseases characterized by fibrosis .

Data Tables

Application AreaKey FindingsReferences
Regenerative MedicineEnhances fibroblast to cardiomyocyte conversion
Cancer ResearchInhibits proliferation in cancer cell lines
Fibrosis TreatmentModulates fibroblast activity to reduce scarring

Case Study 1: Cardiac Regeneration

In a study published by Cao et al., this compound was part of a cocktail that successfully converted human fibroblasts into functional cardiomyocytes. This research demonstrated that the inclusion of this compound significantly improved the yield of cardiomyocyte-like cells from fibroblasts, suggesting its utility in cardiac tissue engineering .

Case Study 2: Tumor Growth Inhibition

Research conducted by Lee et al. highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The study indicated that treatment with this compound led to decreased vascularization within tumors, thereby limiting their growth and spread .

作用機序

SU 16fは、PDGFRβ受容体を選択的に阻害することにより、その効果を発揮します。この阻害は、細胞増殖と遊走を促進するシグナル伝達経路を遮断します。 この化合物は、AKT、Bcl-xl、Bcl-2、Baxなどの細胞生存とアポトーシスに関与するさまざまなタンパク質の発現にも影響を与えます .

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、PDGFRβに対する高い選択性でユニークです。類似の化合物には、次のようなものがあります。

This compoundは、PDGFRβの特異的な阻害とその癌研究と心臓血管研究における応用によって際立っています。

類似化合物との比較

SU 16f is unique in its high selectivity for PDGFRβ compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific inhibition of PDGFRβ and its applications in both cancer and cardiovascular research.

生物活性

SU 16F is a potent indolinone compound primarily recognized for its role as a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ). This compound has garnered significant attention in the biomedical field due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.

  • Molecular Weight : 386.44 g/mol
  • Chemical Formula : C24H22N2O3
  • CAS Number : 251356-45-3
  • Purity : ≥98% (HPLC)
  • IC50 Values :
    • PDGFRβ: 10 nM
    • Proliferation of HUVEC and NIH3T3 cells: 0.11 μM

This compound functions by selectively inhibiting PDGFRβ, which plays a crucial role in cell proliferation, migration, and survival. The inhibition of this receptor can lead to several downstream effects:

  • Down-regulation of Fibroblast Genes : this compound accelerates the down-regulation of genes associated with fibroblast activity, which is vital for tissue remodeling and repair .
  • Cardiomyocyte Conversion : The compound enhances the efficiency of converting human fibroblasts into functional cardiomyocytes when used in conjunction with other small molecules, particularly in protocols involving a cocktail known as the 9C cocktail .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cell lines:

  • Human Umbilical Vein Endothelial Cells (HUVEC) : IC50 = 0.11 μM
  • NIH3T3 Fibroblast Cells : Similar inhibitory effects were observed, indicating potential applications in both angiogenesis and fibrosis-related conditions .

Case Studies

A notable case study highlighted the application of this compound in enhancing cardiac regeneration. The study involved administering this compound alongside other compounds to assess its impact on fibroblast-to-cardiomyocyte conversion:

  • Findings : The combination therapy led to a significant increase in cardiomyocyte-like cells derived from fibroblasts, suggesting that this compound plays a pivotal role in cardiac tissue engineering .

Comparative Biological Activity

The following table summarizes the selectivity and potency of this compound compared to other growth factor receptors:

ReceptorIC50 (nM)Selectivity Ratio
PDGFRβ10Reference
VEGFR2>140>14-fold less potent
FGFR1>229>229-fold less potent
EGFR>10000>10000-fold less potent

This data underscores the remarkable selectivity of this compound for PDGFRβ over other receptors, which is critical for minimizing off-target effects during therapeutic applications .

Implications for Future Research

The biological activity of this compound opens avenues for further research into its therapeutic potential:

  • Cardiovascular Diseases : Given its ability to promote cardiomyocyte conversion, this compound may be explored as a treatment option for heart failure and other cardiovascular conditions.
  • Cancer Therapy : As an inhibitor of PDGFRβ, it could also be investigated in the context of tumor growth inhibition and metastasis prevention.
  • Fibrosis Treatment : Its role in down-regulating fibroblast activity may provide insights into managing fibrotic diseases.

特性

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SU 16F
Reactant of Route 2
SU 16F
Reactant of Route 3
SU 16F
Reactant of Route 4
Reactant of Route 4
SU 16F
Reactant of Route 5
Reactant of Route 5
SU 16F
Reactant of Route 6
Reactant of Route 6
SU 16F
Customer
Q & A

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。